Kallidin - 342-10-9

Kallidin

Catalog Number: EVT-242164
CAS Number: 342-10-9
Molecular Formula: C56H85N17O12
Molecular Weight: 1188.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kallidin, also known as lysyl-bradykinin, is a decapeptide belonging to the kinin group of vasoactive peptides. [, ] It acts as a potent inflammatory mediator with significant effects on smooth muscle and blood vessels. [, ] Kallidin is generated from kininogen by the action of the enzyme kallikrein. [, , , , ] It is considered an immediate precursor to bradykinin, another potent vasoactive kinin. [, ]

While both bradykinin and kallidin primarily activate the bradykinin B2 receptor, kallidin demonstrates a higher potency in certain systems. [, , ] Kallidin plays a crucial role in various physiological processes, including inflammation, pain perception, blood pressure regulation, and renal function. [, , , , ]

Future Directions
  • Developing kinin receptor-targeted therapies: The role of kallidin in various physiological and pathological processes makes it a potential target for therapeutic interventions. [] Further research is needed to develop selective bradykinin receptor agonists and antagonists that can modulate kinin activity for therapeutic benefits.
  • Investigating the interplay between kallidin and other signaling systems: The complex interactions between kallidin and other signaling pathways, such as the renin-angiotensin system and the prostaglandin system, require further investigation. [, ] Understanding these interactions will provide a more comprehensive picture of kallidin's role in health and disease.
  • Developing novel tools for studying kallidin's actions: Advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, will facilitate the development of sensitive and specific methods for detecting and quantifying kallidin in biological samples. [] These advancements will enhance the understanding of kallidin's dynamics and its role in various physiological processes.

[Des-Arg9]-Bradykinin

Compound Description: [Des-Arg9]-bradykinin (DABK) is a bradykinin metabolite lacking the arginine residue at the C-terminus. It acts as a selective agonist for the bradykinin B1 receptor (B1R), which is typically expressed at low levels under normal physiological conditions but upregulated during inflammation [, , ].

Relevance: Unlike kallidin and bradykinin, which primarily activate B2R, DABK selectively activates B1R. This difference highlights the importance of the C-terminal arginine residue in determining receptor selectivity within the kinin system [, ].

[Des-Arg10]-Kallidin

Compound Description: [Des-Arg10]-kallidin (DAK) is a kinin peptide lacking the arginine residue at the C-terminus, similar to DABK. It functions as a selective agonist for the B1R [, , , ].

Relevance: Similar to DABK, DAK is structurally related to kallidin by the removal of the C-terminal arginine and functions as a B1R agonist. This structural modification renders DAK selective for B1R, unlike kallidin, which acts primarily through B2R [, , , ].

[Leu9]-des-Arg10-kallidin

Compound Description: [Leu9]-des-Arg10-kallidin is a synthetic peptide analog of kallidin. It functions as a selective antagonist for the B1R [, ].

Relevance: This compound is relevant to kallidin due to its ability to block the activity of the B1R, which is activated by DAK, a metabolite of kallidin [, ].

[β-Thienyl alanyl6,9, D-Phe8]-kallidin

Compound Description: [β-Thienyl alanyl6,9, D-Phe8]-kallidin is a synthetic peptide analog of kallidin designed to interact with kinin receptors. It acts as an antagonist for both B1R and B2R, although it shows a higher affinity for B1R [].

Relevance: This compound is structurally similar to kallidin and provides insights into the structure-activity relationships of kinin peptides and their interaction with B1R and B2R [].

Methionyl-lysyl-bradykinin

Compound Description: Methionyl-lysyl-bradykinin is an undecapeptide belonging to the kinin group. It is a longer analog of kallidin with an additional methionine residue at the N-terminus [].

Relevance: This compound is relevant to kallidin as a naturally occurring longer analog, further emphasizing the structural diversity within the kinin peptide family [].

Source and Classification

Kallidin is synthesized from low-molecular-weight kininogen through enzymatic action by tissue kallikrein. This process occurs primarily in the plasma and tissues, where kallikrein acts on kininogen to release kallidin and bradykinin. The classification of kallidin falls under the category of vasoactive peptides within the broader framework of the kallikrein-kinin system, which consists of various kinins and their receptors (B1 and B2 receptors) that mediate their biological effects .

Synthesis Analysis

The synthesis of kallidin can be achieved through several methods, primarily focusing on solid-phase peptide synthesis techniques. One common approach involves the following steps:

  1. Solid-Phase Peptide Synthesis: Kallidin can be synthesized using solid-phase techniques where amino acids are sequentially added to a growing peptide chain attached to a solid resin.
  2. Cleavage and Purification: After the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). This purification step ensures that the final product is free from impurities and correctly folded .
  3. Characterization: The synthesized kallidin can be characterized using mass spectrometry and amino acid analysis to confirm its identity and purity .
Molecular Structure Analysis

Kallidin's molecular structure consists of a chain of nine amino acids, with a unique sequence that distinguishes it from other kinins. The structure can be represented as follows:

Lys Pro Pro Gly Phe Ser Pro Phe Arg\text{Lys Pro Pro Gly Phe Ser Pro Phe Arg}

Structural Characteristics

  • Molecular Weight: Approximately 1,073 Da.
  • Functional Groups: The presence of basic amino acids (like lysine) contributes to its interaction with receptors.
  • Conformation: Kallidin adopts a specific three-dimensional conformation critical for receptor binding and biological activity.

The structural integrity of kallidin is essential for its function as it determines how effectively it interacts with kinin receptors .

Chemical Reactions Analysis

Kallidin participates in several chemical reactions within the body:

  1. Receptor Binding: Kallidin binds to bradykinin receptors (B1 and B2), initiating intracellular signaling pathways that lead to various physiological responses such as vasodilation and increased vascular permeability.
  2. Metabolism: Kallidin can be metabolized by enzymes such as angiotensin-converting enzyme (ACE), which cleaves it into inactive fragments like des-Arg9-kallidin, thus regulating its activity .
  3. Formation of Other Kinins: Through enzymatic cleavage, kallidin can also serve as a precursor for other biologically active peptides .
Mechanism of Action

Kallidin exerts its effects primarily through interactions with G-protein-coupled receptors (GPCRs), specifically the B2 receptor. Upon binding:

  1. Signal Transduction: The activation of B2 receptors leads to an increase in intracellular calcium levels and activation of phospholipase C, resulting in vasodilation and increased vascular permeability.
  2. Inflammatory Response: Kallidin contributes to inflammatory processes by promoting the release of other mediators such as prostaglandins and nitric oxide, enhancing pain sensitivity and edema formation .
  3. Regulatory Feedback: The action of kallidin is tightly regulated by its metabolism through peptidases that convert it into inactive forms, ensuring that its effects are transient.
Physical and Chemical Properties Analysis

Kallidin possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar amino acid composition.
  • Stability: Sensitive to enzymatic degradation; stability can be enhanced through modifications such as cyclization or incorporation of non-natural amino acids.
  • pH Sensitivity: Stability may vary with pH; typically more stable in neutral to slightly alkaline conditions.

These properties are crucial for its biological activity and potential therapeutic applications .

Applications

Kallidin has several scientific applications:

  1. Pharmacological Research: As a model peptide for studying GPCR signaling pathways.
  2. Disease Mechanisms: Understanding its role in pathophysiological conditions such as hypertension, pain syndromes, and inflammatory diseases.
  3. Therapeutic Targets: Potential target for drug development aimed at modulating kinin pathways for therapeutic benefits in conditions like asthma or cardiovascular diseases .
Introduction to Kallidin and the Kallikrein-Kinin System

The kallikrein-kinin system (KKS) is a proteolytic cascade regulating cardiovascular homeostasis, inflammation, and pain. Within this system, kallidin (Lys-bradykinin) emerges as a critical peptide mediator with distinct biochemical properties and physiological roles. This section details its discovery, structure, and integration within KKS.

Historical Discovery and Nomenclature of Kallidin

Kallidin was first isolated in 1930 by Heinrich Kraut, Eugen Werle, and collaborators from pancreatic extracts and urine. Its name derives from the Greek word "kallikreas" (pancreas), reflecting its tissue origin. The term "kallidin" specifically denotes its generation by kallikrein enzymes [9]. Early studies identified its potent hypotensive effects, distinguishing it from other vasoactive substances. Notably, kallidin's discovery preceded that of bradykinin (identified in 1949), though both peptides share overlapping functions [1] [9].

Biochemical Classification of Kallidin as a Decapeptide Kinin

Kallidin is a linear decapeptide with the amino acid sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (Lys⁰-bradykinin). It belongs to the kinin family of vasoactive peptides characterized by:

  • An N-terminal lysine residue
  • A conserved nonapeptide core (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸-Arg⁹) shared with bradykinin [1] [8].Its molecular weight is 1,188.4 Da, and it is synthesized proteolytically rather than ribosomally. Unlike bradykinin, kallidin contains a lysyl extension that influences receptor binding kinetics and metabolic stability [5] [8].

Table 1: Primary Structure of Kallidin

Position12345678910
Amino AcidLysArgProProGlyPheSerProPheArg

Role of Kallidin in the Kallikrein-Kinin System

Kallidin is generated when tissue kallikrein cleaves low-molecular-weight kininogen (LMWK). This reaction occurs primarily in kidneys, salivary glands, and vascular endothelium [5] [6]. Key steps in its metabolism include:

  • Liberation: Tissue kallikrein hydrolyzes LMWK to release kallidin [1].
  • Conversion: Aminopeptidases remove its N-terminal lysine to yield bradykinin [5].
  • Degradation: Carboxypeptidases (e.g., carboxypeptidase N) convert kallidin to des-Arg¹⁰-kallidin, which activates bradykinin type 1 receptors (B1R). Angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) further inactivate it [5] [7].

Table 2: Kallidin Metabolism in the KKS

EnzymeAction on KallidinBiological Consequence
Tissue kallikreinCleaves LMWK to release kallidinKinin generation
Carboxypeptidase N/MRemoves C-terminal arginineDes-Arg¹⁰-kallidin (B1R agonist)
Angiotensin-converting enzymeHydrolyzes Pro⁷-Phe⁸ bondInactivation
Neutral endopeptidaseCleaves Gly⁴-Phe⁵ bondInactivation

Kallidin’s half-life in plasma is <30 seconds, reflecting rapid enzymatic degradation [5] [7].

Comparative Analysis of Kallidin and Bradykinin: Structural and Functional Distinctions

Structural Differences

  • Kallidin: Decapeptide (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)
  • Bradykinin: Nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) [1] [8].The N-terminal lysine in kallidin confers distinct biochemical properties:
  • Receptor affinity: Kallidin exhibits higher potency at bradykinin type 2 receptors (B2R) in human umbilical vein and rabbit aorta [1].
  • Metabolic stability: Kallidin is more resistant to aminopeptidases than bradykinin but equally susceptible to ACE [7].

Functional Divergence

  • Vasodilation: Both peptides induce nitric oxide (NO) and prostaglandin release, but kallidin shows tissue-specific dominance (e.g., renal vs. pulmonary circulation) [6].
  • Receptor selectivity: Kallidin-derived des-Arg¹⁰-kallidin is a potent B1R agonist, while bradykinin-derived des-Arg⁹-bradykinin is weaker [6] [10].
  • Cellular signaling: Cryo-EM studies reveal kallidin’s N-terminal lysine forms salt bridges with B2R’s Glu³⁰⁸ in the orthosteric pocket, stabilizing an "S-shaped" binding conformation critical for Gq protein activation [3] [8].

Table 3: Functional Comparison of Kallidin and Bradykinin

PropertyKallidinBradykinin
PrecursorLow-molecular-weight kininogen (LMWK)High-molecular-weight kininogen (HMWK)
Generating EnzymeTissue kallikreinPlasma kallikrein
Primary ReceptorB2R (high affinity)B2R (moderate affinity)
B1R Agonist MetaboliteDes-Arg¹⁰-kallidin (high potency)Des-Arg⁹-bradykinin (low potency)
Tissue DistributionKidneys, salivary glandsPlasma, lung endothelium

Kallidin’s unique decapeptide structure and tissue-specific generation position it as a pivotal mediator in the kallikrein-kinin system. Its N-terminal lysine extension differentiates its receptor binding, metabolic fate, and physiological actions from bradykinin. Advanced structural biology techniques, such as cryo-EM, continue to elucidate how subtle sequence variations translate into distinct functional outcomes in cardiovascular regulation and inflammation [3] [8]. Future research may exploit these differences for targeted therapeutic interventions in diseases involving KKS dysregulation.

Properties

CAS Number

342-10-9

Product Name

Kallidin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C56H85N17O12

Molecular Weight

1188.4 g/mol

InChI

InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

FYSKZKQBTVLYEQ-FSLKYBNLSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

Bradykinin, Lysine
Bradykinin, Lysyl
Kallidin
Kallidin Tetraacetate
Kallidin, (D)-Isomer
Lys Bradykinin
Lys-Bradykinin
Lysine Bradykinin
Lysyl Bradykinin
N2 L Lysylbradykinin
N2-L-Lysylbradykinin
Tetraacetate, Kallidin

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.